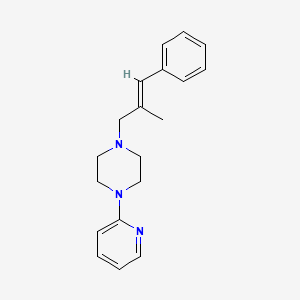![molecular formula C14H18ClN3O2 B5911297 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound is also known as CMA and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone is not fully understood. However, it has been shown to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial, fungal, and viral strains. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone in lab experiments include its high purity and yield, as well as its potential applications in a variety of research areas. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are a number of future directions for the study of 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone. These include further research into its mechanism of action, as well as its potential applications in the development of new drugs for the treatment of various diseases. Additionally, this compound could be further studied for its potential use as a chemotherapeutic agent for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone involves the reaction of 3-chloro-2-methylbenzaldehyde with hydrazine hydrate to form 3-chloro-2-methylbenzaldehyde hydrazone. The hydrazone is then reacted with morpholine and acetic anhydride to yield 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone. This synthesis method has been optimized for high yields and purity.
Applications De Recherche Scientifique
1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone has been extensively studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a chemotherapeutic agent for the treatment of cancer. Additionally, this compound has been shown to have potential applications in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(1E)-1-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-10-12(15)4-3-5-13(10)16-17-14(11(2)19)18-6-8-20-9-7-18/h3-5,16H,6-9H2,1-2H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGVYZAYDLSGML-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NN=C(C(=O)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/N=C(\C(=O)C)/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911225.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911228.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5911230.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B5911238.png)

![N-(4-{[(3-chloro-4-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5911256.png)
![1-[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B5911275.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)

![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)
